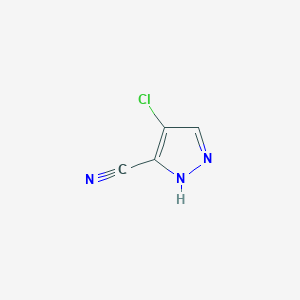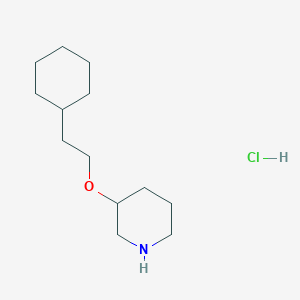
Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Overview
Description
Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C15H13NO5S . It has a molecular weight of 319.33 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom, attached to a phenyl ring via a methyl group . The phenyl ring carries two formyl groups and one hydroxy group .Physical And Chemical Properties Analysis
This compound is very slightly soluble in water (0.21 g/L at 25 ºC) . It has a density of 1.389±0.06 g/cm3 at 20 ºC and 760 Torr .Mechanism of Action
The mechanism of action of EDC is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and oxidative stress. EDC has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EDC has been shown to modulate various biochemical and physiological processes, including the production of reactive oxygen species, cytokines, and growth factors. EDC has also been shown to regulate the expression of various genes involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using EDC in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one of the limitations of using EDC is its instability under certain conditions, which can lead to the formation of unwanted by-products.
Future Directions
There are several future directions for research on EDC. One potential area of research is the development of new materials using EDC as a building block. Another area of research is the investigation of the potential use of EDC in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the mechanism of action of EDC needs to be further elucidated to fully understand its potential applications.
Scientific Research Applications
EDC has shown promising results in various scientific research applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. EDC has also been used in the development of new materials, such as metal-organic frameworks and polymers.
properties
IUPAC Name |
ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-3-21-15(20)13-8(2)16-14(22-13)9-4-10(6-17)12(19)11(5-9)7-18/h4-7,19H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFAKHWNDQKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C(=C2)C=O)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)



![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
![N-[2-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451094.png)
![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)


